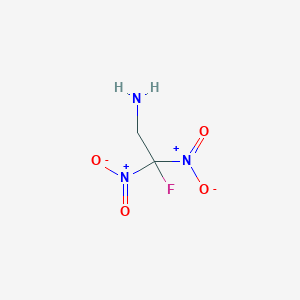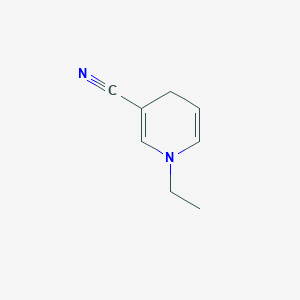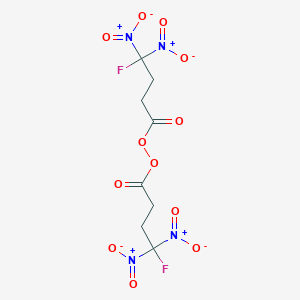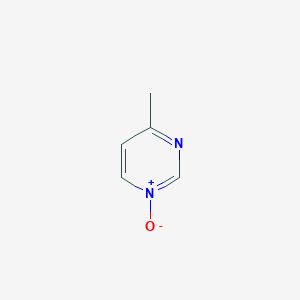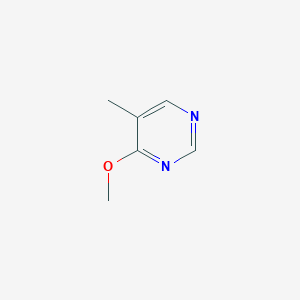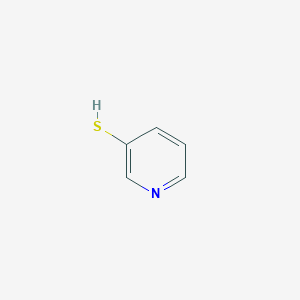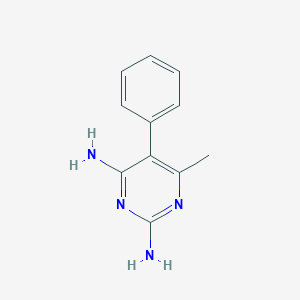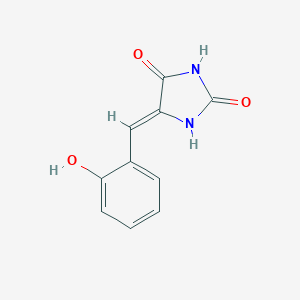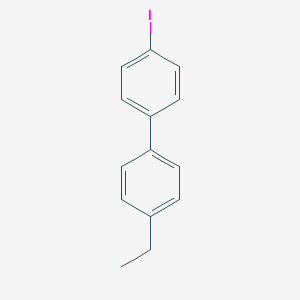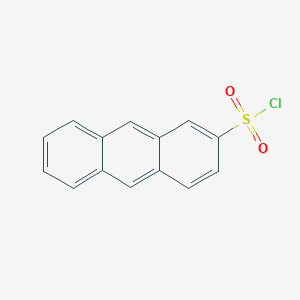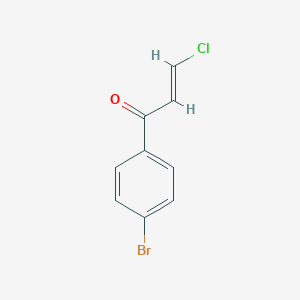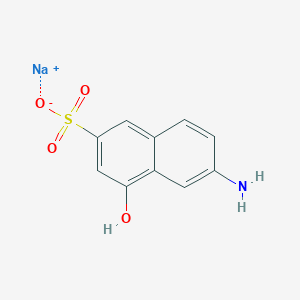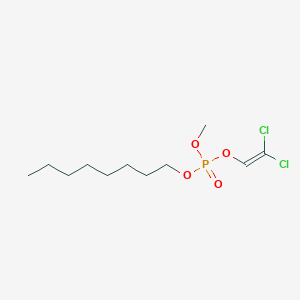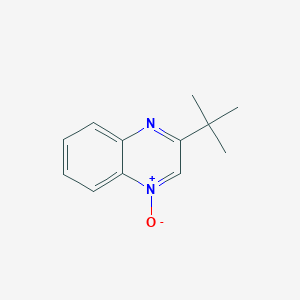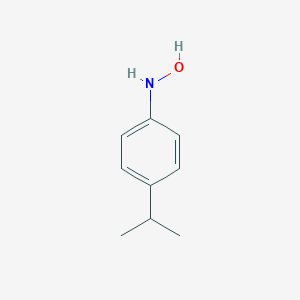
N-Hydroxy-4-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-(propan-2-yl)aniline, also known as NHPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NHPA is a synthetic compound that is derived from aniline and is used as a building block in the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of N-Hydroxy-4-(propan-2-yl)aniline is not well understood. However, it has been reported to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-Hydroxy-4-(propan-2-yl)aniline has also been reported to inhibit the activity of proteasome enzymes, which are involved in the degradation of intracellular proteins. Proteasome inhibitors have been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
N-Hydroxy-4-(propan-2-yl)aniline has been reported to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-Hydroxy-4-(propan-2-yl)aniline has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-Hydroxy-4-(propan-2-yl)aniline has been reported to scavenge free radicals and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-Hydroxy-4-(propan-2-yl)aniline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under normal laboratory conditions. However, N-Hydroxy-4-(propan-2-yl)aniline has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It is also expensive compared to other commonly used laboratory reagents.
Zukünftige Richtungen
There are several future directions for the research on N-Hydroxy-4-(propan-2-yl)aniline. One direction is the synthesis of novel N-Hydroxy-4-(propan-2-yl)aniline derivatives with improved therapeutic properties. Another direction is the investigation of the mechanism of action of N-Hydroxy-4-(propan-2-yl)aniline and its derivatives. The development of N-Hydroxy-4-(propan-2-yl)aniline-based therapies for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders is also a promising future direction. Finally, the evaluation of the safety and toxicity of N-Hydroxy-4-(propan-2-yl)aniline and its derivatives is an important future direction for the development of N-Hydroxy-4-(propan-2-yl)aniline-based therapies.
Synthesemethoden
The synthesis of N-Hydroxy-4-(propan-2-yl)aniline involves the reaction of aniline with isopropyl nitrite in the presence of hydrochloric acid. The resulting compound is then treated with sodium hydroxide to form N-Hydroxy-4-(propan-2-yl)aniline. This method of synthesis has been widely used in the production of N-Hydroxy-4-(propan-2-yl)aniline, and it has been reported to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-4-(propan-2-yl)aniline has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. N-Hydroxy-4-(propan-2-yl)aniline has been used as a building block in the synthesis of various bioactive molecules, including HDAC inhibitors, proteasome inhibitors, and kinase inhibitors. These molecules have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Eigenschaften
CAS-Nummer |
16152-53-7 |
|---|---|
Produktname |
N-Hydroxy-4-(propan-2-yl)aniline |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-(4-propan-2-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-3-5-9(10-11)6-4-8/h3-7,10-11H,1-2H3 |
InChI-Schlüssel |
XBYFRIKYRIUDDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NO |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NO |
Synonyme |
Benzenamine, N-hydroxy-4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



